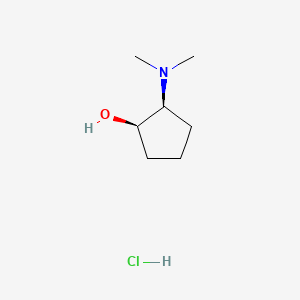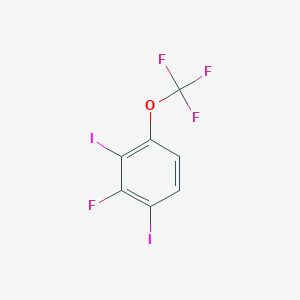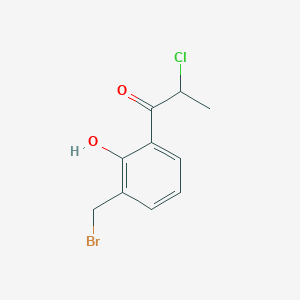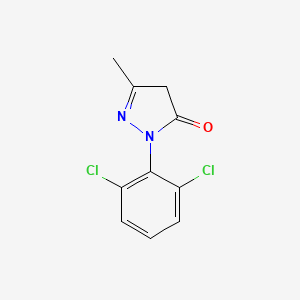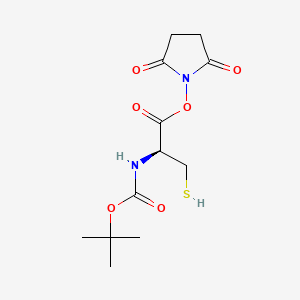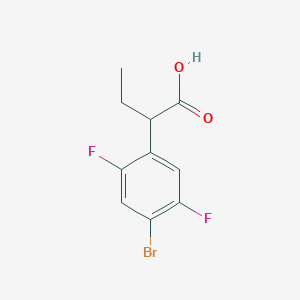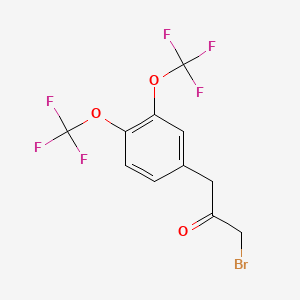![molecular formula C9H10ClN3O B14046941 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride](/img/structure/B14046941.png)
5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride is a chemical compound with the molecular formula C9H10ClN3O. It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride typically involves the cyclization of acylthiosemicarbazides with iodine. This reaction is followed by desulfurization and intramolecular rearrangement to yield the desired oxadiazole derivative . Another method involves the use of benzohydrazide and carboxylic acid, with 1,1’-carbonyldiimidazole (CDI) and triphenylphosphine as dehydrating agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1,3,4-oxadiazole: A closely related compound with similar chemical properties.
5-(4-Fluorophenyl)-1,3,4-oxadiazole:
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Known for its use in the development of new materials.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C9H10ClN3O |
|---|---|
Poids moléculaire |
211.65 g/mol |
Nom IUPAC |
N-methyl-5-phenyl-1,3,4-oxadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H,10,12);1H |
Clé InChI |
ZVGWLJVLRLUARN-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=C(O1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


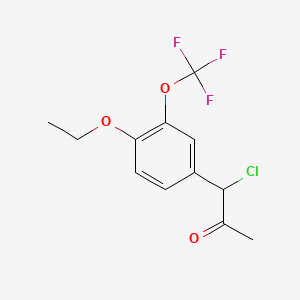
![9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B14046864.png)
